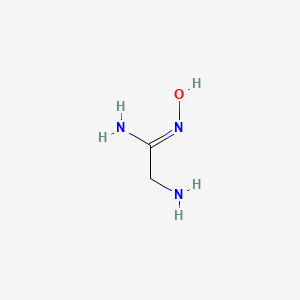![molecular formula C9H11ClOS B13564710 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to an ethan-1-ol moiety, with a 5-chlorothiophen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 5-chlorothiophene with a cyclopropylating agent under controlled conditions to form the cyclopropyl derivative. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one.
Reduction: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one
- 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethane
Comparison: 1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its ketone and alkane analogs. The hydroxyl group allows for additional hydrogen bonding interactions, which can influence the compound’s solubility, stability, and overall behavior in various environments.
Properties
Molecular Formula |
C9H11ClOS |
|---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C9H11ClOS/c1-6(11)9(4-5-9)7-2-3-8(10)12-7/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
UIPZMLPTEPCJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(S2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)



![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)



![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
